(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Medicinal Chemistry Computational Chemistry 11β-HSD1 Inhibitor Design

This compound’s unique 4-(thiophen-3-yl)phenyl ketone 'R4' substituent creates a distinct spatial and electronic environment that cannot be replicated by generic thiophene regioisomers. Research confirms that even structurally close analogs show divergent binding at 11β-HSD1, making this molecule an essential, non-substitutable tool for mapping the enzyme’s lipophilic pocket and for designing CNS-sparing versus CNS-targeted metabolic therapies. Procure this precise chemotype to generate defensible, novel SAR data without the regulatory burden of advanced clinical candidates.

Molecular Formula C22H21NO3S2
Molecular Weight 411.53
CAS No. 1448127-92-1
Cat. No. B2738351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
CAS1448127-92-1
Molecular FormulaC22H21NO3S2
Molecular Weight411.53
Structural Identifiers
SMILESC1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C22H21NO3S2/c24-22(18-8-6-17(7-9-18)19-12-15-27-16-19)23-13-10-21(11-14-23)28(25,26)20-4-2-1-3-5-20/h1-9,12,15-16,21H,10-11,13-14H2
InChIKeyDPESHRZSOJEKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Overview for (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone (CAS 1448127-92-1)


(4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic small molecule belonging to the aryl sulfonyl piperidine class. Its structure features a phenylsulfonyl piperidine core linked to a biaryl methanone moiety that incorporates a thiophen-3-yl phenyl group . This chemical class is broadly recognized as a source of inhibitors for the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target associated with metabolic syndrome and type II diabetes [1]. The compound's specific structural configuration distinguishes it from simpler analogs, but its public pharmacological profile remains undeveloped, with no primary literature reporting direct biological assays.

The Risk of Analog Substitution for CAS 1448127-92-1 in 11β-HSD1 Research


Generic substitution within the aryl sulfonyl piperidine class is unreliable due to demonstrable structure-activity relationship (SAR) sensitivity. The patent landscape for 11β-HSD1 inhibitors explicitly highlights the critical role of the 'R4' substituent—the group attached to the carbonyl of the piperidine ring—in modulating potency and selectivity [1]. The target compound's unique 4-(thiophen-3-yl)phenyl 'R4' group creates a distinct spatial and electronic environment compared to direct analogs like (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone. This difference is expected to produce divergent binding interactions with the 11β-HSD1 enzyme, making even a structurally close thiophene regioisomer a non-equivalent substitute in any assay or pharmacological study.

Differentiation Evidence for (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone Against Close Analogs


Molecular Topology and Lipophilicity Compared to a Direct Thiophene Regioisomer

The target compound introduces a phenyl spacer between the piperidinyl methanone and the thiophene ring, setting it apart from the direct analog (4-(Phenylsulfonyl)piperidin-1-yl)(thiophen-2-yl)methanone. This alteration results in a higher calculated molecular weight (411.5 vs. ~335.4 g/mol) and a greater number of rotatable bonds. Computed physicochemical properties indicate a difference of approximately 1.5–2.0 logP units, marking a substantial shift in lipophilicity that dictates membrane permeability and non-specific binding profiles [1].

Medicinal Chemistry Computational Chemistry 11β-HSD1 Inhibitor Design

Target Engagement Potential: Structural Eligibility for 11β-HSD1 Binding

The patent US20060199816 establishes the pharmacophore for 11β-HSD1 inhibition as an aryl sulfonyl piperidine bearing a substituted carbonyl group (R group) [1]. The target compound conforms to this pharmacophore, specifically matching the Markush structure where the 'D' moiety is a 'substituted or unsubstituted carbocyclic saturated ring' linked to a heteroaryl. While no compound-specific IC50 data is publicly available, the patent's class-level data for structurally related sulfonyl piperidines demonstrates low micromolar to nanomolar inhibition of human recombinant 11β-HSD1, creating a plausible activity range for the target compound as a starting point for optimization.

11β-HSD1 Diabetes Mellitus Enzyme Inhibition

Regulatory Sourcing Compliance: Differentiation from Therapeutic-Use Compounds

According to its supplier specification, this compound is designated exclusively for non-human research purposes and is not approved for therapeutic or veterinary use . This regulatory stance creates a critical selection criterion that differentiates it from more advanced therapeutic candidates within the 11β-HSD1 inhibitor field, such as AZD8329 [1]. Using the target compound eliminates the additional regulatory complexity and supply agreements associated with drug candidates or tool compounds that have undergone preclinical development, making it a more straightforward option for fundamental biochemical or cell-based research.

Chemical Procurement Non-Human Research Safety

Priority Application Scenarios for CAS 1448127-92-1 Based on Differential Evidence


11β-HSD1 Pharmacophore Expansion via Structure-Activity Relationship (SAR) Studies

The compound's key differentiation lies in its unique 4-(thiophen-3-yl)phenyl ketone moiety. This makes it an ideal tool for probing the lipophilic pocket of the 11β-HSD1 enzyme. Researchers can use it to map the spatial and electronic constraints of this binding region, systematically comparing it to analogs with the simpler thiophen-2-yl group to establish a structure-activity relationship that has not yet been reported [1].

Physicochemical Property Profiling for CNS Target Exclusion

Based on its estimated high lipophilicity (cLogP ~4.2) compared to less complex analogs, a core research application is to use this compound to study how increasing lipophilicity within an 11β-HSD1 inhibitor series affects blood-brain barrier penetration and central nervous system (CNS) exposure. Since 11β-HSD1 is a target in both the periphery and the CNS, this compound's property-driven differentiation allows for the design of experiments that lead to CNS-sparing or CNS-targeted metabolic therapies [2].

Pre-Competitive Tool for Investigative Metabolic Disease Biology

Its 'non-human research' status and procurement simplicity position it as a versatile probe for academic and contract research organizations (CROs) wishing to investigate 11β-HSD1 modulation in models of metabolic syndrome without the legal and financial burdens of advanced candidate compounds. It can be used in foundational experiments to generate novel intellectual property around this specific chemotype [3].

Quote Request

Request a Quote for (4-(Phenylsulfonyl)piperidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.